9-Amino-10-hydroxyanthracene-1,2-dione
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Overview
Description
9-Amino-10-hydroxyanthracene-1,2-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group at the 9th position and a hydroxy group at the 10th position on the anthracene ring, along with two carbonyl groups at the 1st and 2nd positions. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-10-hydroxyanthracene-1,2-dione typically involves the functionalization of anthracene derivatives. One common method is the amidation of weak amines, where 1-aminoanthracene-9,10-dione is coupled with sterically hindered carboxylic acids using COMU as the coupling agent . This method is effective and straightforward, providing a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. For instance, the oxidative bromination of aminoanthracene-9,10-dione using nonanebis(peroxoic acid) as a stable peracid has been investigated . This method offers advantages such as better stability at room temperature and ease of preparation compared to conventional peracids.
Chemical Reactions Analysis
Types of Reactions
9-Amino-10-hydroxyanthracene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonic structures.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions, such as bromination, are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Quinonic derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Brominated anthracene derivatives.
Scientific Research Applications
9-Amino-10-hydroxyanthracene-1,2-dione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 9-Amino-10-hydroxyanthracene-1,2-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s quinonic structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death or inhibition of cell proliferation. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-hydroxyanthracene-9,10-dione
- 1,4-Diaminoanthracene-9,10-dione
- Mitoxantrone
Uniqueness
9-Amino-10-hydroxyanthracene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Unlike other similar compounds, it has a hydroxy group at the 10th position, which enhances its solubility and reactivity in certain chemical reactions .
Properties
CAS No. |
22516-80-9 |
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Molecular Formula |
C14H9NO3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
3,4-dihydroxy-10-iminoanthracen-9-one |
InChI |
InChI=1S/C14H9NO3/c15-12-7-3-1-2-4-8(7)13(17)9-5-6-10(16)14(18)11(9)12/h1-6,15-16,18H |
InChI Key |
PSGQMMNTVJJFLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)C3=C(C2=O)C=CC(=C3O)O |
Origin of Product |
United States |
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